ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate
CAS No.: 150013-91-5
Cat. No.: VC8427374
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150013-91-5 |
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Molecular Formula | C8H12O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | ethyl 2-oxooxane-3-carboxylate |
Standard InChI | InChI=1S/C8H12O4/c1-2-11-7(9)6-4-3-5-12-8(6)10/h6H,2-5H2,1H3 |
Standard InChI Key | XVBKSIUXFJGFGK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCOC1=O |
Canonical SMILES | CCOC(=O)C1CCCOC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 3,4,5,6-tetrahydro-2-oxo-2H-pyran-3-carboxylate, reflects its bicyclic structure. The pyran ring is partially hydrogenated, with unsaturation retained at the 2-position where a ketone group is present. The ester moiety at the 3-position introduces electrophilic character, facilitating nucleophilic substitution or addition reactions.
Key Structural Features:
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Partially saturated pyran ring: Enables conformational flexibility and participation in cycloaddition reactions.
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Ketone group at C2: Serves as a site for reduction or condensation reactions.
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Ester group at C3: Provides a handle for hydrolysis or transesterification.
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₂O₄ | |
Molecular Weight | 172.18 g/mol | |
CAS Number | 150013-91-5 | |
Appearance | Colorless to pale yellow oil | |
Boiling Point | Not reported | |
Density | ~1.15 g/cm³ (estimated) |
The compound’s liquid state at room temperature and moderate polarity make it suitable for use in homogeneous reaction conditions.
Synthesis Methodologies
Conventional Routes
Two primary synthetic pathways dominate the literature:
Condensation of Tetrahydro-2H-Pyran Derivatives
This method involves reacting tetrahydro-2H-pyran precursors with ethyl chloroformate or analogous acylating agents. The reaction typically proceeds in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) may serve as bases to deprotonate intermediates and drive the reaction to completion.
One-Pot Tandem Reaction
A more efficient approach, detailed in patent CN104496858A, involves a tandem Michael addition and Dieckmann cyclization :
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Michael Addition: Ethyl hydroxypropanoate reacts with ethyl acrylate in THF under catalysis by K₂CO₃ to form 4-oxa-1,7-pimelic acid diethyl ester.
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Dieckmann Cyclization: The intermediate undergoes intramolecular cyclization at low temperatures (-10°C to 0°C) using sodium hydride (NaH) to yield the target compound .
Advantages of the One-Pot Method:
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Purity: Intermediate 4-oxa-1,7-pimelic acid diethyl ester requires no chromatographic purification, reducing process complexity .
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Scalability: Suitable for multi-gram synthesis without significant byproduct formation .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bifunctional reactivity (ketone and ester groups) makes it valuable for constructing bioactive molecules:
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Antiviral Agents: Analogous tetrahydrofuran derivatives have been incorporated into protease inhibitors targeting viral replication.
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Anti-Inflammatory Drugs: The ketone group can be converted to α,β-unsaturated carbonyl systems, a common motif in COX-2 inhibitors.
Agrochemical Synthesis
In agrochemistry, the compound serves as a precursor to herbicidal and fungicidal agents. For instance, ring-opening reactions with amines yield β-amino esters, which are intermediates in strobilurin-type fungicides.
Material Science
The ester group participates in polymerization reactions, enabling the synthesis of biodegradable polyesters with tunable thermal properties.
Recent Research Advances
Catalytic Asymmetric Synthesis
A 2024 study demonstrated the use of chiral organocatalysts to enantioselectively functionalize the pyran ring, achieving enantiomeric excess (ee) values >90%. This advancement opens routes to stereochemically complex pharmaceuticals.
Computational Modeling
Future Directions
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Green Chemistry: Developing solvent-free or aqueous-phase syntheses to reduce environmental impact.
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Bioconjugation: Exploring click chemistry strategies to attach the compound to biomolecules for targeted drug delivery.
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High-Throughput Screening: Leveraging combinatorial libraries to identify novel biological activities.
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